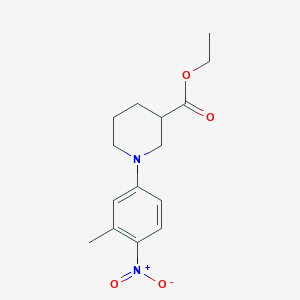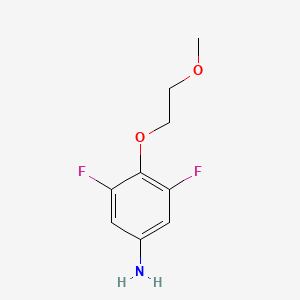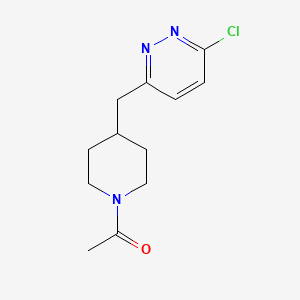
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone
Übersicht
Beschreibung
“1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C12H16ClN3O . It is related to other compounds such as “1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol” and “(4-chloro-6-methylpyrimidin-2-yl)methanol” which have similar structures .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a piperidine ring via a carbon atom. The pyrimidine ring has a chlorine atom and a methyl group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.73 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Microwave Assisted Synthesis : This compound has been synthesized via microwave-assisted methods, indicating a potential for efficient production methods in pharmaceutical contexts (Merugu, Ramesh, & Sreenivasulu, 2010).
- Antibacterial Properties : Various compounds synthesized using this molecule have demonstrated antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Molecular Docking Studies
- Spectroscopic Analysis : Detailed spectroscopic characterization, including IR, NMR, and MS studies, of derivatives of this compound have been conducted, which is crucial for understanding its chemical properties and potential applications in drug design (Govindhan et al., 2017).
- Molecular Docking Studies : Such derivatives have been subject to molecular docking studies, providing insights into their potential interactions with biological targets, which is valuable for drug discovery and development (Govindhan et al., 2017).
Chemical Synthesis and Characterization
- Novel Synthetic Routes : Research has explored alternative synthetic routes for related compounds, which is essential for optimizing production processes for pharmaceutical applications (Shahinshavali et al., 2021).
- Characterization of Complexes : Studies have also focused on the synthesis and characterization of metal complexes involving derivatives of this molecule, potentially relevant for catalysis or material science applications (Sun et al., 2007).
Therapeutic Applications and Drug Development
- Cytotoxicity and Pharmacokinetics : Derivatives of this compound have been evaluated for cytotoxicity and analyzed using fluorescence spectroscopy to understand their pharmacokinetics, which is crucial for assessing their safety and efficacy as potential drugs (Govindhan et al., 2017).
- Synthesis of Related Substances : Synthesis of related substances of known pharmaceuticals, like iloperidone, involving this compound suggests its relevance in the development and quality control of therapeutic drugs (Jiangxi, 2014).
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-6-methylpyrimidin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8-7-11(13)15-12(14-8)10-3-5-16(6-4-10)9(2)17/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGXEZNAIQNDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



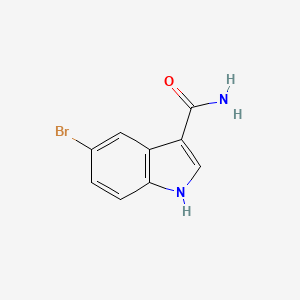
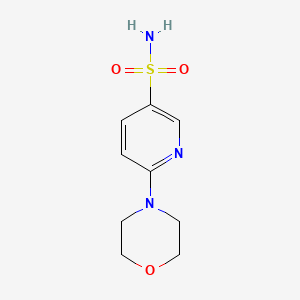

![7-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1399153.png)
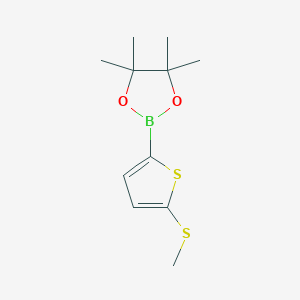
![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)
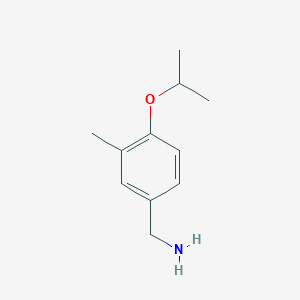
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
